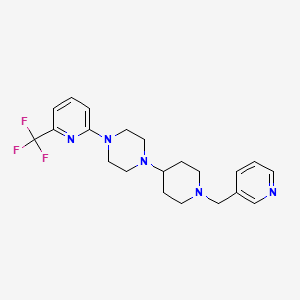

1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N5/c22-21(23,24)19-4-1-5-20(26-19)29-13-11-28(12-14-29)18-6-9-27(10-7-18)16-17-3-2-8-25-15-17/h1-5,8,15,18H,6-7,9-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFNOZSQNYQEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 469.5 g/mol. Its structure incorporates multiple pharmacophores, including piperidine and pyridine rings, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound is believed to act as a ligand for several receptors, including those involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to disease processes, particularly in cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that derivatives of piperazine and pyridine exhibit significant antimicrobial properties. The compound's structural analogs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Activity Type | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 75 | |

| S. aureus | 50 | ||

| Antifungal | C. albicans | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting tumor growth.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Chikhalia et al. synthesized several piperazine derivatives and demonstrated that compounds similar to the target exhibited higher antibacterial activity than standard antibiotics like penicillin against E. coli and S. aureus .

- Case Study on Anticancer Properties : In vitro studies showed that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperazine ring and substituents on the pyridine moieties significantly affect the biological activity of the compound. For instance, the presence of trifluoromethyl groups enhances lipophilicity, which may improve receptor binding affinity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Key Research Findings

a) Receptor Affinity and Selectivity

- The target compound’s pyridin-3-ylmethyl group may improve dopamine receptor binding compared to A24 , which lacks the piperidine moiety .

- Compound 102 demonstrated dual-target activity (D3R and MOR) due to its tetrahydro-2H-pyran substituent, suggesting that bulky groups on the piperidine ring enhance polypharmacology .

- PAPP showed insecticidal activity via serotonergic pathways, highlighting the role of trifluoromethyl groups in agrochemical design .

b) Physicochemical Properties

- The trifluoromethyl group in the target compound increases logP (~3.5 predicted) compared to non-CF₃ analogues like A24 (logP ~2.1) .

- Sulfonyl-containing derivatives (e.g., Compound 33 ) exhibit higher polarity, reducing blood-brain barrier permeability compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.